

(R)-2-Fluorobutane: A Technical Guide to its Stereochemistry and Nomenclature

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Compound of Interest

Compound Name: 2-Fluorobutane

Cat. No.: B1230682

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This in-depth technical guide provides a comprehensive overview of the stereochemistry, nomenclature, and physicochemical properties of (R)-**2-Fluorobutane**. The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this chiral molecule.

Nomenclature and Molecular Structure

(R)-**2-Fluorobutane** is a chiral organofluorine compound with the chemical formula C_4H_9F .^[1]^[2] Its structure consists of a four-carbon butane chain with a fluorine atom attached to the second carbon atom.^[3] This second carbon atom is a stereocenter, meaning it is bonded to four different groups: a fluorine atom, a hydrogen atom, a methyl group, and an ethyl group.

The designation "(R)" refers to the specific spatial arrangement of these groups around the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.^[4]^[5]^[6]

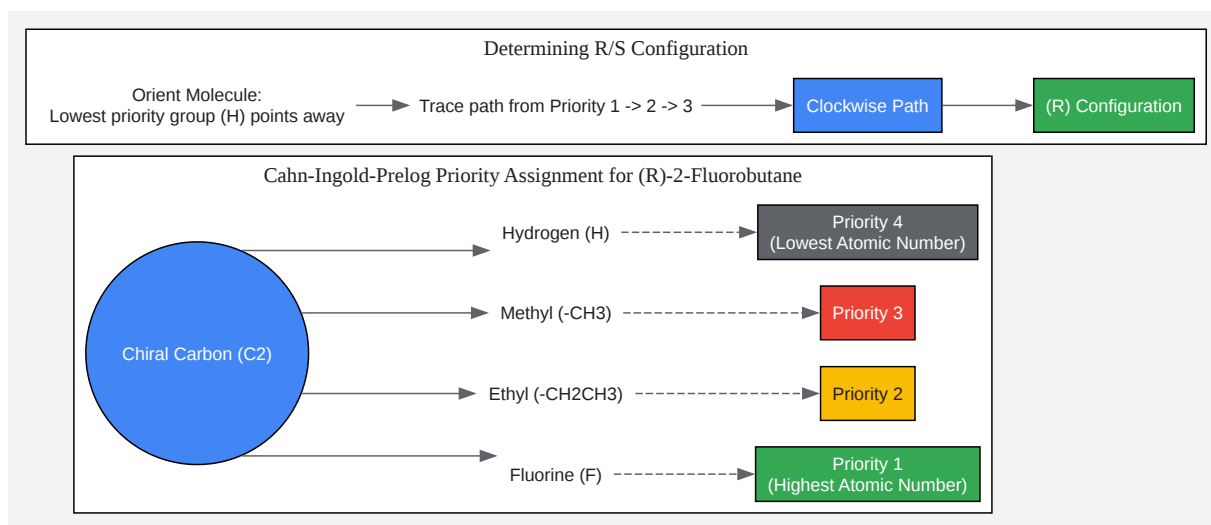
Cahn-Ingold-Prelog (CIP) Priority Assignment

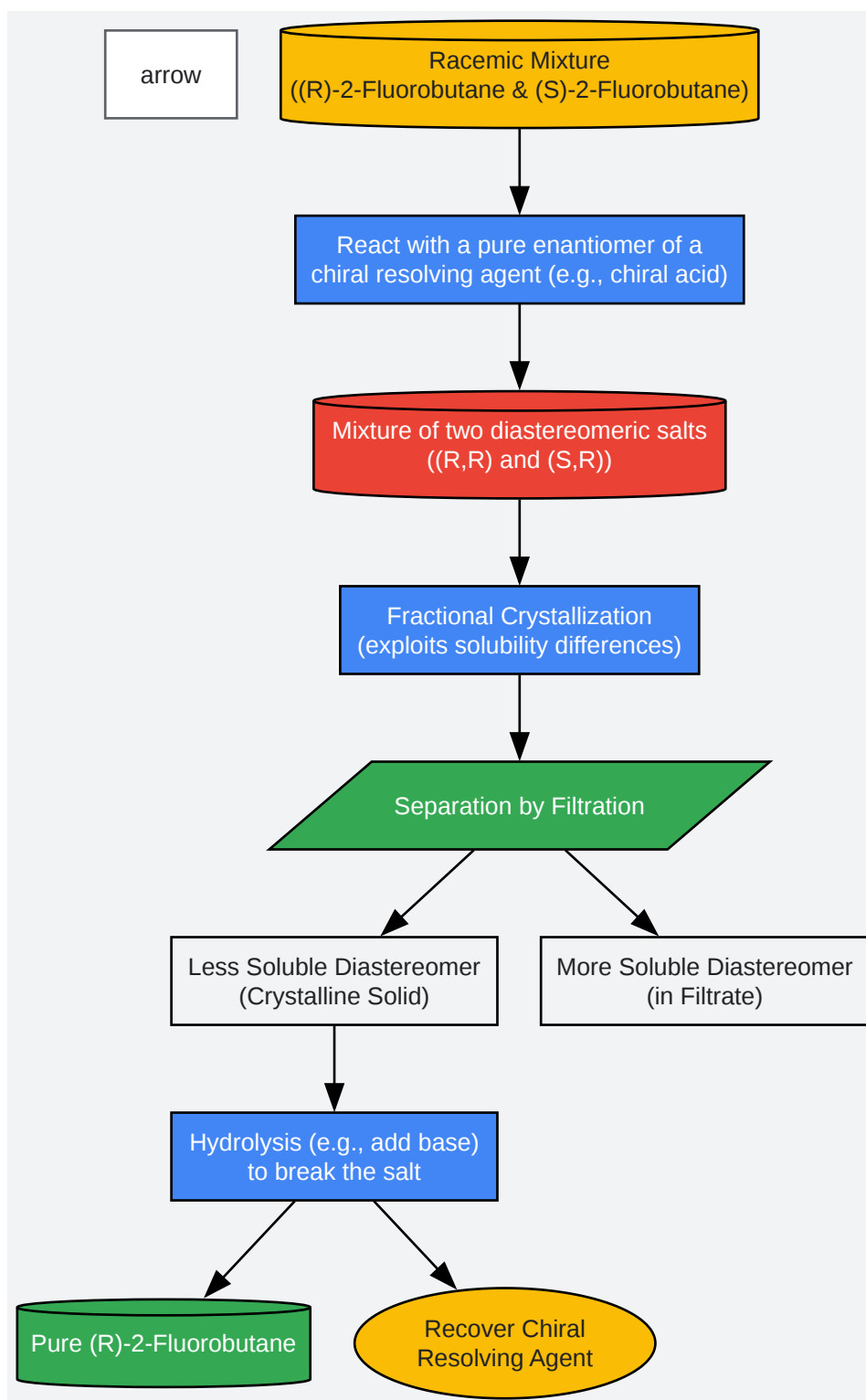
The CIP rules are used to assign a priority to each of the four substituents attached to the chiral center based on atomic number.^[4]^[5]

- Priority 1: Fluorine (F) - highest atomic number (9).
- Priority 2: The ethyl group ($-CH_2CH_3$) - the carbon of the ethyl group is attached to another carbon, while the carbon of the methyl group is attached only to hydrogens.

- Priority 3: The methyl group ($-\text{CH}_3$) - carbon has a higher atomic number than hydrogen.
- Priority 4: Hydrogen (H) - lowest atomic number (1).

To assign the (R) or (S) configuration, the molecule is oriented so that the lowest priority group (H) is pointing away from the viewer. The direction from the highest priority substituent (1) to the second (2) and then to the third (3) is observed. For (R)-**2-Fluorobutane**, this direction is clockwise.^{[4][7]}





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References

- 1. 2-fluorobutane [chemister.ru]
- 2. (2R)-2-fluorobutane | C₄H₉F | CID 54429975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Which of the following is the correct structure for a compound with the I.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 7. Structure of (R)-2-Fluorobutane [glaserr.missouri.edu]
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